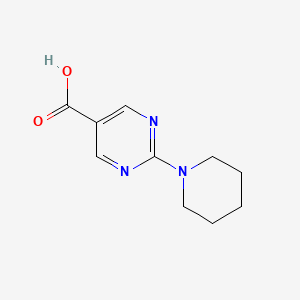

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid

Vue d'ensemble

Description

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. For example, the reaction of 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been investigated for various applications, including:

- Anticancer Activity : Research indicates that 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown IC50 values ranging from 1.75 to 9.46 μM against MCF-7 (breast cancer) and MDA-MB-231 cell lines, suggesting potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : It has been studied as a potential inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Inhibitory assays revealed an IC50 value of less than 20 μM for acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

The compound's derivatives have also been explored for their agricultural benefits:

- Growth Stimulants : Certain studies have investigated the use of piperidine-pyrimidine derivatives as growth stimulants for various plant species. For example, specific concentrations have shown positive effects on germination and growth metrics in crops like Salvia splendens .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions typical of pyrimidine derivatives, facilitating the development of novel compounds with enhanced biological activities .

Research Findings and Case Studies

The following table summarizes key findings from recent research studies on the applications of this compound:

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Anticancer Activity | Induces apoptosis via caspase activation in MCF-7 cells | 1.75–9.46 μM |

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies by strain |

| Cholinesterase Inhibition | Potential treatment for Alzheimer's disease | <20 μM |

| Growth Stimulant Research | Positive effects on germination and growth of Salvia splendens | Concentrations: 0.01%, 0.05% |

Mécanisme D'action

The mechanism of action of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid

- 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid

Uniqueness

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both piperidine and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring attached to a pyrimidine structure, specifically at the 2-position, with a carboxylic acid group at the 5-position. Its molecular formula is with a molecular weight of approximately 207.23 g/mol. The presence of nitrogen and oxygen functionalities enhances its biological reactivity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of certain enzymes involved in disease pathways. For instance, it acts as a renin inhibitor, which is crucial for managing hypertension and related cardiovascular conditions.

- Binding Affinity : Studies utilizing molecular docking simulations have demonstrated that this compound can effectively bind to target proteins involved in blood pressure regulation, influencing key signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. It has shown moderate to strong inhibition of lipid peroxidation, indicating its potential as an antioxidant agent .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, certain piperidine-pyrimidine hybrids have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Contains a piperidine ring but differs in substitution patterns | Enhanced renin inhibitory activity |

| 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | Incorporates a methoxyphenyl group | Potentially improved solubility and bioavailability |

| (R)-2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid | Features an ethoxyphenoxy substituent | Investigated for diacylglycerol acyltransferase 2 inhibition |

These compounds highlight the versatility of piperidine-pyrimidine derivatives while showcasing the unique properties of this compound in terms of its specific biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity : A study assessed the compound's ability to inhibit lipid peroxidation and its interaction with free radicals. Results indicated that it effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .

- Enzyme Inhibition : Another research focused on its role as a renin inhibitor, demonstrating significant binding affinity through kinetic assays. The IC50 value was determined to be comparable to established renin inhibitors used in clinical settings.

- Cytotoxicity Evaluation : A series of piperidine-pyrimidine derivatives were tested against various cancer cell lines, revealing that some derivatives exhibited enhanced cytotoxic effects compared to standard chemotherapeutics. This positions them as promising candidates for further development in cancer therapy .

Propriétés

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-6-11-10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMCOFZXOSTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the observed effect of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid on the growth of Salvia splendens?

A: Research indicates that pre-sowing treatment of scarlet sage (Salvia splendens) seeds with this compound demonstrates a growth-inhibiting effect. [, ] Concentrations of 0.01%, 0.05%, and 0.1% were tested, and all showed a reduction in seedling height ranging from 30.4% to 43.7%. [, ] This suggests potential use as a growth retardant for this species. [, ]

Q2: Is the effect of this compound consistent across different plant species?

A: Interestingly, while this compound acts as a growth retardant for Salvia splendens, the research observed a contrasting effect on Tagetes patula (spreading marigold). [] The same concentrations that inhibited Salvia splendens growth actually stimulated growth in Tagetes patula. [] This species-specific response highlights the complex interaction between this compound and different plant systems. []

Q3: Are there any other pyrimidine carboxylic acid derivatives that exhibit similar effects on plant growth?

A: Yes, the studies also investigated the effects of 4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid on both Salvia splendens and Tagetes patula. [, ] Similar to this compound, it exhibited growth-inhibiting properties in Salvia splendens but had a stimulatory effect on Tagetes patula. [, ] This suggests that modifications to the substituents on the pyrimidine ring can influence the compound's effect on plant growth and that further research on structure-activity relationships is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.